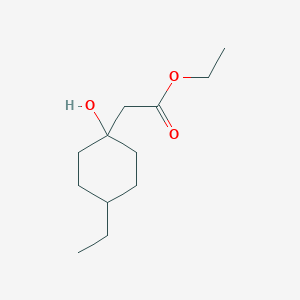
3-Methoxy-5-(pyridin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a methoxy group (-OCH3) and a pyridinyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making it suitable for the synthesis of various substituted anilines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Methoxy-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.
科学的研究の応用
3-Methoxy-5-(pyridin-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
作用機序
The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The methoxy and pyridinyl groups contribute to its binding affinity and specificity for these targets. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .
類似化合物との比較
Similar Compounds
2-Methoxy-5-(pyridin-3-yl)aniline: Similar structure but with the methoxy group in a different position.
3-Methoxy-4-(pyridin-3-yl)aniline: Similar structure with a different substitution pattern on the aromatic ring.
3-Methoxy-5-(pyridin-2-yl)aniline: Similar structure with the pyridinyl group in a different position.
Uniqueness
3-Methoxy-5-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and pyridinyl groups can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
3-methoxy-5-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9/h2-8H,13H2,1H3 |
InChIキー |
YAVJJBHOIKFDFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)




![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13637253.png)
![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)




![[4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13637304.png)
